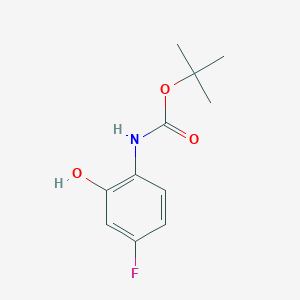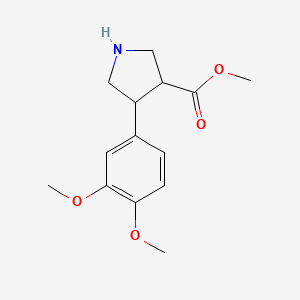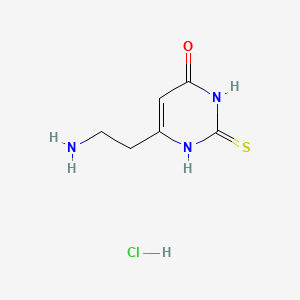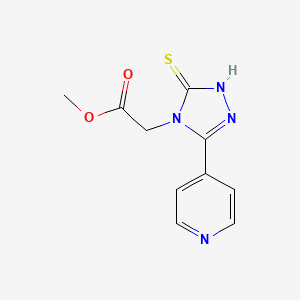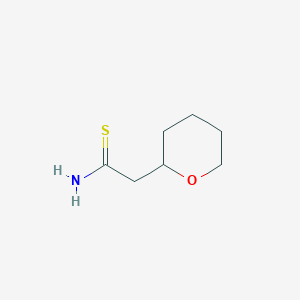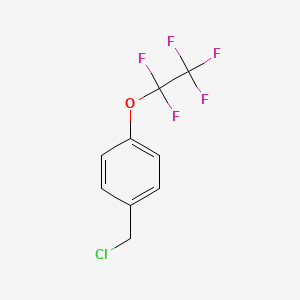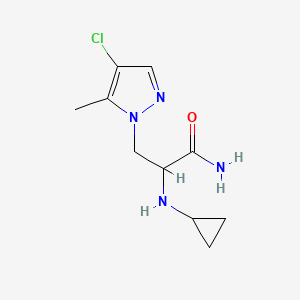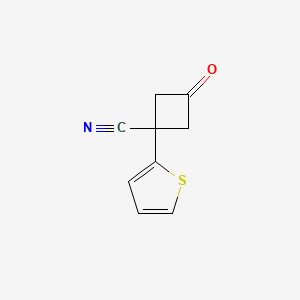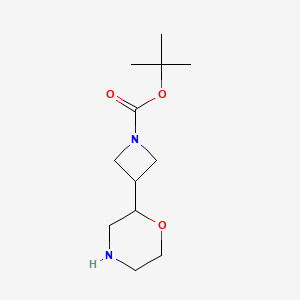
6-Cyanopyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyanopyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyano group at the 6-position and a carboxylic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanopyrimidine-4-carboxylic acid typically involves multi-step reactions. One common method includes the condensation of cyanic acid derivatives with N-vinyl or aryl amides, followed by further derivatization . Another approach involves the use of cyanic bromide and thiocyanatomethane to form the desired pyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing environmental impact. Techniques such as solvent-free conditions and the use of magnetic catalysts have been explored to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyanopyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine ring.
Substitution: The cyano and carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine dicarboxylic acids, while substitution reactions can produce a variety of functionalized pyrimidines .
Wissenschaftliche Forschungsanwendungen
6-Cyanopyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is utilized in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 6-Cyanopyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The pathways involved often include signal transduction and metabolic processes that are crucial for cell function and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 6-Cyanopyrimidine-4-carboxylic acid include:
- Pyridine-4-carboxylic acid
- Pyrimidine-2-carboxylic acid
- Pyrimidine-5-carboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both a cyano group and a carboxylic acid group on the pyrimidine ring. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H3N3O2 |
|---|---|
Molekulargewicht |
149.11 g/mol |
IUPAC-Name |
6-cyanopyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H3N3O2/c7-2-4-1-5(6(10)11)9-3-8-4/h1,3H,(H,10,11) |
InChI-Schlüssel |
WKBZIMALGITKOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CN=C1C(=O)O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13619519.png)
